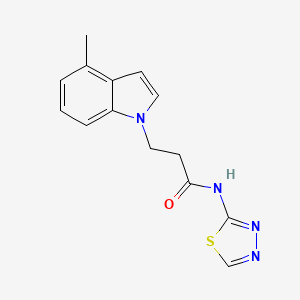![molecular formula C16H10F4N2O2 B4507737 6-fluoro-3-[4-(trifluoromethoxy)benzyl]-4(3H)-quinazolinone](/img/structure/B4507737.png)
6-fluoro-3-[4-(trifluoromethoxy)benzyl]-4(3H)-quinazolinone
Vue d'ensemble
Description
6-fluoro-3-[4-(trifluoromethoxy)benzyl]-4(3H)-quinazolinone is a useful research compound. Its molecular formula is C16H10F4N2O2 and its molecular weight is 338.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.06784021 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Properties
One significant application of quinazolinone derivatives, like 6-fluoro-3-[4-(trifluoromethoxy)benzyl]-4(3H)-quinazolinone, is in the field of antimicrobial research. Desai, Vaghani, and Shihora (2013) synthesized novel fluorine-containing 5-arylidene derivatives that exhibit potential as antimicrobial agents. These compounds, which include quinazolinone and 4-thiazolidinone, showed remarkable in vitro antimicrobial potency against a range of Gram-positive and Gram-negative bacteria, as well as fungi (Desai, Vaghani, & Shihora, 2013).
Synthesis and Anticancer Potential
A notable aspect of quinazolinone research is the synthesis of fluorine-substituted derivatives and their biological applications. Deetz, Malerich, Beatty, and Smith (2001, 2004) reported a one-step synthesis method for 4(3H)-quinazolinones, which involved cyclocondensation of 2-fluoro substituted benzoyl chlorides with 2-amino-N-heterocycles. This method produced tetrafluoro quinazolinones that exhibited moderate activity against various tumor cell lines (Deetz et al., 2001); (Deetz et al., 2004).
Reversible Thermochromic Materials
Patel, Patel, and Patel (2005) explored the application of 3,6-disubstituted fluorans containing 4(3H)-quinazolinone-3-yl groups in reversible thermochromic materials. These materials have significant potential for use in various industrial applications, including smart coatings and temperature sensors (Patel, Patel, & Patel, 2005).
Synthesis of Nucleosides
Break and Al-harthi (2018) synthesized fluorinated nucleosides from 4-quinazolinone derivatives, highlighting the importance of organofluorine compounds in enhancing biological and chemical stability. This synthesis pathway is relevant in the development of new pharmaceuticals (Break & Al-harthi, 2018).
Propriétés
IUPAC Name |
6-fluoro-3-[[4-(trifluoromethoxy)phenyl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F4N2O2/c17-11-3-6-14-13(7-11)15(23)22(9-21-14)8-10-1-4-12(5-2-10)24-16(18,19)20/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTJDRBRGYIRIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC3=C(C2=O)C=C(C=C3)F)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(1-azepanyl)-3-isopropyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4507656.png)
![1-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}-4-piperidinecarboxamide](/img/structure/B4507670.png)
![4-({1-[(4-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B4507674.png)
![1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(5-methyl-1,3-thiazol-2-yl)-4-piperidinecarboxamide](/img/structure/B4507679.png)
![4-bromo-N-[2-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B4507680.png)
![4-({[2-(2-pyridinyloxy)ethyl]amino}methyl)benzoic acid](/img/structure/B4507686.png)
![N-1,3-thiazol-2-yl-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)benzamide](/img/structure/B4507710.png)
![N-[2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)ethyl]-N'-(4-methoxyphenyl)urea](/img/structure/B4507719.png)


![4-[(6,8-difluoro-4-quinolinyl)amino]benzonitrile](/img/structure/B4507727.png)



